Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a chemical compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms within a bicyclic framework. This compound is often utilized in pharmaceutical research due to its potential biological activities, particularly as a ligand for sigma receptors. The oxalic acid derivative of this compound further enhances its utility in various chemical reactions and applications.
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate can be synthesized from various precursors and is commercially available through suppliers such as VWR and Solarbio, where it is often offered in high purity (≥95%) for research purposes . The compound is classified under the category of diazaspiro compounds, which are recognized for their diverse pharmacological properties.
This compound falls under the broader category of nitrogen-containing heterocycles, specifically spiro compounds. It has been studied for its interactions with sigma receptors, which are implicated in several neurological processes and diseases.
The synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthetic route often includes steps such as acylation or alkylation reactions following deprotection processes to yield the final product.
The molecular formula of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is with a molecular weight of approximately 226.32 g/mol. The structure features a spirocyclic arrangement that contributes to its unique chemical properties and biological activity.
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions:
These reactions are critical in developing new compounds for therapeutic applications, particularly those targeting sigma receptors.
The mechanism of action for tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate primarily involves its interaction with sigma receptors. These receptors are G-protein coupled receptors that modulate neurotransmitter systems and are implicated in various neurological disorders.
Research indicates that this compound binds effectively to sigma receptors with high affinity, contributing to its potential as a therapeutic agent. The binding interactions include hydrogen bonds and π-cation interactions that stabilize the ligand-receptor complex .
Relevant data on these properties can be found in safety data sheets provided by suppliers and in scientific literature discussing similar compounds.
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate has several scientific applications:
Research continues to explore its potential therapeutic applications, making it a significant compound in medicinal chemistry and pharmacology studies.
The spirocyclic core of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate arises from strategic disconnections at the spiro-junction carbon and adjacent nitrogen atoms. Retrosynthesis identifies ethylmalonic acid and protected amine precursors as starting materials, where ring closure forms the pivotal spiro[4.4]nonane system. The bicyclic framework requires dual cyclization: first, constructing the azetidine or pyrrolidine ring via nucleophilic displacement, followed by spiro-annulation through intramolecular alkylation. This approach leverages carbonyl groups (ketones or esters) at the future spiro-center, which later undergo reductive amination or cyclization to establish the quaternary spiro atom [2] [8]. Computational data (logP = 1.0, TPSA = 41.6 Ų) confirm the balanced lipophilicity and polarity essential for ring formation kinetics [8].
Table 1: Retrosynthetic Disconnection Pathways for Spirocyclic Core
Disconnection Site | Intermediate Generated | Key Transformation |
---|---|---|
C1-N7 bond | Ethylmalonate derivative | Tsuji-Trost allylation |
Spiro C-N bond | Bis-electrophile | Intramolecular SN2 |
Boc-protected N | Free diamine | Carbamate hydrolysis |
Industrial synthesis (e.g., CN111620869A) employs a five-step sequence:
The Boc group’s orthogonal stability allows selective deprotection of the secondary amine using hydrochloric acid, enabling salt formation with oxalic acid. This selectivity is evidenced by the liquid state of the Boc-protected base (Sigma-Aldrich: BLD Pharmatech) versus the crystalline oxalate salt [5] [4].
Table 2: Optimization of Cyclization and Protection Steps
Step | Reaction Conditions | Yield | Key Improvement |
---|---|---|---|
Ring closure | Cs₂CO₃, CH₂Cl₂, 0°C → RT, 12h | 90% | Minimized diol byproducts |
Boc protection | Boc₂O, THF, Mg powder, 4h | 88% | Suppressed N7 overprotection |
Reduction | LiBH₄, MeOH/THF (1:3), reflux, 8h | 75% | Avoided borane complexation |
Oxalic acid (ethanedioic acid) co-crystallizes with tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate via proton transfer to the secondary amine (N7), forming a stable 1:1 salt (CAS: 2108848-16-2) [4]. The α-keto diacid structure enables bidentate hydrogen bonding (O=C−O⁻⋯H−N⁺), enhancing lattice energy through R₂²(8) ring motifs. This bonding network increases melting points and decreases hygroscopicity compared to the free base, as confirmed by the oxalate salt’s solid state (ChemScene) versus the free base’s liquid form [5] [6]. X-ray diffraction of analogous spiro salts reveals layered structures where oxalate anions bridge cationic diazaspiro units, explaining the >98% purity achievable after recrystallization from ethanol/water [4] [7].
Optimization focuses on:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2